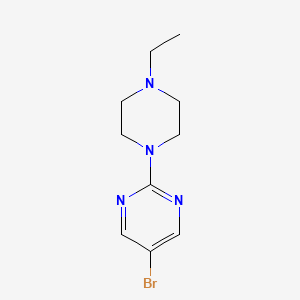

5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine

Descripción

5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine is a brominated pyrimidine derivative with the molecular formula C₁₀H₁₄BrN₅ and a molecular weight of 284.16 g/mol. It features a bromine atom at the 5-position of the pyrimidine ring and a 4-ethylpiperazine moiety at the 2-position. This compound is primarily utilized as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents. Its synthesis involves alkylation of the precursor 5-bromo-2-(piperazin-1-yl)pyrimidine with iodoethane under basic conditions, yielding a pale-yellow solid with high purity after chromatographic purification .

Propiedades

IUPAC Name |

5-bromo-2-(4-ethylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN4/c1-2-14-3-5-15(6-4-14)10-12-7-9(11)8-13-10/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVPUQAKHMQWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Reaction Method

One of the primary methods for synthesizing this compound involves a direct reaction between 2-bromopyrimidine and 4-ethylpiperazine. This method is straightforward and typically involves the following steps:

Reagents :

- 2-bromopyrimidine

- 4-ethylpiperazine

- Solvent (e.g., ethanol or acetonitrile)

-

- Dissolve 2-bromopyrimidine in the solvent.

- Add 4-ethylpiperazine to the solution.

- Heat the mixture under reflux for several hours.

- Upon completion, cool the mixture and precipitate the product through filtration.

Yield : This method generally provides moderate yields, often requiring optimization of reaction conditions to enhance product formation.

One-Step Synthesis via Amidine Reaction

An alternative method involves a one-step synthesis using amidine compounds. This approach utilizes 2-bromomalonaldehyde and amidines, which simplifies the synthesis process:

Reagents :

- 2-bromomalonaldehyde

- Amidine (e.g., acetamidine hydrochloride)

- Solvent (e.g., glacial acetic acid)

-

- At low temperature (0°C), mix 2-bromomalonaldehyde with glacial acetic acid and molecular sieves.

- Gradually add an acetamidine solution while maintaining the temperature.

- Increase the temperature to facilitate the reaction, monitoring progress via HPLC.

- After completion, perform workup involving water addition, filtration, and extraction with dichloromethane.

Yield : Reported yields for this method can reach up to 43%, showcasing its efficiency compared to other methods.

Comparative Analysis of Synthesis Methods

| Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Direct Reaction | Simple procedure, direct product formation | Moderate yields, may require optimization | Moderate |

| One-Step Amidine Reaction | High efficiency, fewer steps | Requires careful control of reaction conditions | Up to 43% |

Research Findings and Applications

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of various kinases involved in disease pathways such as cancer. The ability to modify the piperazine moiety allows for further exploration of structure-activity relationships.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form substituted pyrimidines.

Oxidation: The ethylpiperazine group can undergo oxidation reactions to form N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to remove the bromine atom or to modify the ethylpiperazine group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

Major Products Formed

Substituted Pyrimidines: Formed by nucleophilic substitution reactions.

N-Oxides and Other Oxidized Derivatives: Formed by oxidation reactions.

Reduced Derivatives: Formed by reduction reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine serves as a core structure in the development of pharmaceuticals. Its derivatives have been investigated for their biological activities, particularly against cancer and infectious diseases.

Key Findings:

- Antitumor Activity: The compound has shown promising results in inhibiting tumor growth in various xenograft models. For instance, studies have demonstrated that similar pyrimidine derivatives can significantly suppress the growth of human colorectal cancer xenografts when administered at specific dosages .

- Chemical Biology: The reactivity of the bromine substituent allows for nucleophilic substitution reactions, which can be exploited to create new compounds with enhanced biological activity.

Research indicates that compounds containing the pyrimidine ring exhibit various biological activities:

- Inhibition of Kinases: Some derivatives have been shown to inhibit specific kinases involved in cancer progression, enhancing their therapeutic potential .

- Broad-spectrum Antimicrobial Activity: Compounds similar to this compound have demonstrated effectiveness against a range of pathogens, suggesting potential applications in treating infectious diseases.

Case Studies

Several studies illustrate the practical applications of this compound:

Case Study 1: Anticancer Efficacy

A study examined the effects of a derivative of this compound on tumor growth in mice models. Results indicated a dose-dependent inhibition of tumor size, correlating with increased apoptosis in cancer cells .

Case Study 2: Solubility Improvement

Research focused on enhancing the aqueous solubility of lapatinib-derived analogs highlighted strategies that could be applied to improve the solubility profile of this compound derivatives, potentially increasing their bioavailability in therapeutic applications .

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine depends on its specific application. In biological systems, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ethylpiperazine group can enhance the compound’s binding affinity and selectivity for its targets. The bromine atom can also participate in halogen bonding interactions, further influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The biological and chemical properties of 5-bromo-2-(4-ethylpiperazin-1-yl)pyrimidine are influenced by its substitution pattern. Below is a detailed comparison with structurally related pyrimidine derivatives:

Key Insights from Comparisons :

Alkyl vs. Aryl Substituents :

- Ethyl vs. Methyl Groups : The ethyl group in This compound enhances lipophilicity and metabolic stability compared to the methyl analog (Table 1). This modification improves pharmacokinetic profiles in preclinical studies .

- Chlorophenyl vs. Trifluoromethyl Groups : Aryl substituents (e.g., 4-chlorophenyl) increase target selectivity, as seen in kinase inhibition assays, while trifluoromethyl groups balance binding affinity and solubility .

Piperazine vs. Piperidine Rings :

- Piperazine-containing derivatives exhibit superior solubility and bioavailability compared to piperidine analogs due to the basic nitrogen atoms in the piperazine ring .

Synthetic Flexibility :

- The bromine atom at the 5-position allows for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into analogs with tailored properties .

Research Findings and Data

Table 2: Physicochemical Properties of Selected Compounds

Mechanistic Insights :

- Kinase Inhibition : Ethyl-substituted derivatives demonstrate stronger binding to ATP pockets of kinases (e.g., EGFR, Bcr/Abl) due to hydrophobic interactions with alkyl chains .

- Metabolic Stability : Methyl and ethyl groups reduce oxidative deamination of the piperazine ring, prolonging half-life in vivo compared to unsubstituted analogs .

Q & A

Q. Methodological Answer :

- HPLC-MS : Quantify purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

- 1H/13C NMR : Confirm substitution patterns (e.g., bromine at C5, piperazine at C2) via characteristic splitting and coupling constants .

- Elemental Analysis : Validate empirical formula consistency (e.g., C₉H₁₃BrN₅) with ≤0.4% deviation .

Advanced: How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced bioactivity?

Q. Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases), focusing on the bromine’s hydrophobic interactions and piperazine’s hydrogen-bonding potential .

- QSAR Models : Correlate electronic parameters (e.g., Hammett constants for substituents) with experimental IC₅₀ values to prioritize synthetic targets .

- Solvent Accessibility Maps : Identify regions of the molecule amenable to functionalization without disrupting key binding motifs .

Basic: What storage conditions are recommended to ensure long-term stability of this compound?

Q. Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent thermal degradation or moisture absorption .

- Light Sensitivity : Protect from UV exposure using amber glass vials, as brominated aromatics are prone to photolytic cleavage .

- Solubility Considerations : Lyophilize and store as a solid; avoid DMSO for long-term storage due to oxidative side reactions .

Advanced: What mechanistic insights can be gained from studying the bromine substituent’s reactivity in cross-coupling reactions?

Q. Methodological Answer :

- Suzuki-Miyaura Coupling : Optimize Pd catalysis (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) to replace bromine with aryl/heteroaryl groups. Monitor reaction progress via TLC with UV visualization .

- Kinetic Profiling : Use stopped-flow NMR to track intermediates (e.g., oxidative addition complexes) and identify rate-limiting steps .

- Competitive Pathways : Compare selectivity for C–Br vs. C–N bond activation under varying conditions to minimize byproducts .

Basic: How can researchers assess the compound’s solubility profile for in vitro assays?

Q. Methodological Answer :

- Shake-Flask Method : Dissolve the compound in PBS (pH 7.4) or DMSO, then quantify solubility via UV-Vis spectroscopy at λmax ≈ 260 nm .

- Surfactant Screening : Test solubilization enhancers (e.g., Cremophor EL) for poorly aqueous-soluble batches .

- LogP Determination : Use reverse-phase HPLC to estimate partition coefficients and predict membrane permeability .

Advanced: What strategies mitigate stereochemical uncertainties during piperazine ring functionalization?

Q. Methodological Answer :

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and characterize via circular dichroism .

- Crystallographic Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to assign absolute configurations .

- Dynamic Kinetic Resolution : Employ asymmetric catalysis (e.g., BINAP ligands) to favor one enantiomer during synthesis .

Basic: What degradation pathways should be monitored during stability studies?

Q. Methodological Answer :

- Hydrolytic Degradation : Incubate in buffered solutions (pH 1–9) at 40°C and analyze via LC-MS for debromination or piperazine ring opening .

- Oxidative Stress : Expose to H₂O₂ or AIBN to simulate radical-mediated degradation, identifying products like N-oxides .

- Forced Degradation : Use thermal gravimetric analysis (TGA) to detect mass loss indicative of decomposition above 150°C .

Advanced: How can researchers scale up synthesis while maintaining reproducibility?

Q. Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent volume) via response surface methodology to define a robust design space .

- Particle Engineering : Control crystal size/distribution via antisolvent addition to ensure consistent filtration and drying behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.